molecular formula C13H18N6O B14401326 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one CAS No. 88536-37-2

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one

Cat. No.: B14401326
CAS No.: 88536-37-2
M. Wt: 274.32 g/mol
InChI Key: NIJOHGZWXRHWIG-UHFFFAOYSA-N
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Description

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with prop-2-en-1-ylamino groups and a pyrrolidin-3-one moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one typically involves multiple steps. One common method involves the reaction of cyanuric chloride with prop-2-en-1-ylamine to form the intermediate 4,6-bis[(prop-2-en-1-yl)amino]-1,3,5-triazine. This intermediate is then reacted with pyrrolidin-3-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one is unique due to its specific combination of triazine and pyrrolidin-3-one moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

88536-37-2

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

IUPAC Name

1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]pyrrolidin-3-one

InChI

InChI=1S/C13H18N6O/c1-3-6-14-11-16-12(15-7-4-2)18-13(17-11)19-8-5-10(20)9-19/h3-4H,1-2,5-9H2,(H2,14,15,16,17,18)

InChI Key

NIJOHGZWXRHWIG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCC(=O)C2)NCC=C

Origin of Product

United States

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